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Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine

CAS No.: 1261079-58-6

Cat. No.: B1454623

Get Quote

Application Note: Synthesis of 2-Chloro-5-
ethynylpyridin-4-amine
Executive Summary & Strategic Rationale
The pyridine ring system, specifically the 2,4,5-trisubstituted pattern, is a "privileged structure"

in kinase inhibitor discovery. The 2-chloro-5-ethynylpyridin-4-amine motif offers three distinct

vectors for diversification:

C2-Chloro: susceptible to SNAr displacement (e.g., with diamines) or Buchwald-Hartwig

coupling.

C4-Amino: functions as a hydrogen bond donor in the ATP-binding pocket of kinases; directs

ortho-halogenation.

C5-Ethynyl: a rigid spacer for "click" chemistry or Sonogashira coupling to extend the

pharmacophore into the solvent-exposed region.
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This protocol details a robust, scalable 3-step synthesis starting from commercially available 2-

chloropyridin-4-amine. Unlike generic protocols, this guide addresses the critical challenge of

regioselectivity during iodination (C3 vs. C5) and provides optimized conditions for the

Sonogashira coupling on a free amino-pyridine.

Retrosynthetic Analysis & Workflow
The synthesis relies on the inherent directing effects of the C4-amino group. The amino group

strongly activates the ortho positions (C3 and C5). However, steric hindrance from the C2-

chloro substituent disfavors the C3 position, making C5 the kinetically and thermodynamically

favored site for electrophilic aromatic substitution (iodination).
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Caption: Retrosynthetic logic flow from target molecule back to commercial starting material.

Detailed Experimental Protocol
Step 1: Regioselective Iodination
Objective: Synthesis of 2-Chloro-5-iodopyridin-4-amine. Critical Parameter: Temperature

control is vital. Heating to 80°C ensures thermodynamic control to favor the 5-iodo isomer over

the sterically crowded 3-iodo isomer.

Reagents & Stoichiometry:
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Reagent MW ( g/mol ) Equiv. Amount

2-Chloropyridin-4-

amine
128.56 1.0 6.60 g (51.3 mmol)

Iodine Monochloride

(ICl)
162.36 1.2 10.0 g (61.6 mmol)

Potassium Acetate

(KOAc)
98.14 2.0 10.1 g (103 mmol)

| Acetic Acid (AcOH) | Solvent | - | 325 mL |[1]

Procedure:

Setup: Charge a 500 mL round-bottom flask (RBF) with 2-chloropyridin-4-amine and KOAc.

Add Glacial Acetic Acid (AcOH).

Addition: Add Iodine Monochloride (ICl) dropwise at room temperature. Caution: ICl is

corrosive and fuming.

Reaction: Equip with a reflux condenser and heat the mixture to 80 °C for 3 hours. Monitor

by LCMS (Target Mass: ~254.4 Da).

Workup:

Cool to room temperature.[2][3][4][5][6]

Concentrate under reduced pressure to remove most AcOH.

Azeotrope: Add toluene (50 mL) and concentrate again to remove residual acid (Repeat

2x).

Resuspend residue in EtOAc (200 mL) and wash carefully with saturated aqueous

NaHCO₃ until pH is neutral.

Wash with 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) to quench excess iodine (color

change from dark brown to yellow).
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Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from

Ethanol/Water or purify via flash chromatography (0-50% EtOAc in Hexanes).

Yield: Expect 65-75% yield of a tan solid.

QC Check (NMR):

5-Iodo isomer (Desired): Two singlets in aromatic region (H3 and H6 are isolated).

3-Iodo isomer (Undesired): Two doublets (H5 and H6 couple).

Step 2: Sonogashira Coupling
Objective: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridin-4-amine. Critical Parameter:

Oxygen exclusion. The catalyst system is sensitive to oxidation, which causes homocoupling of

the alkyne (Glaser coupling).

Reagents & Stoichiometry:

Reagent Equiv. Role

2-Chloro-5-iodopyridin-4-

amine
1.0 Substrate

Trimethylsilylacetylene (TMSA) 1.5 Coupling Partner

Pd(PPh₃)₂Cl₂ 0.05 (5 mol%) Catalyst

CuI 0.02 (2 mol%) Co-catalyst

Triethylamine (Et₃N) 3.0 Base

| THF/DMF (1:1) | - | Solvent (0.1 M) |

Procedure:

Degassing: In a dried pressure vial or RBF, combine the 5-iodo intermediate, Pd(PPh₃)₂Cl₂,

and CuI. Seal and purge with Argon/Nitrogen for 10 minutes.

Solvent Addition: Add degassed THF/DMF and Et₃N via syringe.
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Initiation: Add TMS-acetylene dropwise.

Reaction: Stir at 50 °C for 4-6 hours. The solution will typically turn dark brown/black.

Workup:

Filter through a pad of Celite to remove Pd/Cu residues. Wash pad with EtOAc.

Concentrate filtrate.[6]

Partition between EtOAc and Water. Wash organics with Brine.[2][5][7]

Purification: Flash chromatography (Silica gel, 10-40% EtOAc/Hexanes).

Yield: Expect 70-85%.

Step 3: Desilylation (Deprotection)
Objective: Synthesis of final target 2-Chloro-5-ethynylpyridin-4-amine.

Procedure:

Dissolve the TMS-protected intermediate (1.0 equiv) in Methanol (MeOH) (0.2 M).

Add Potassium Carbonate (K₂CO₃) (1.5 equiv).

Stir at Room Temperature for 1 hour. Monitor by TLC (product is more polar).

Workup: Concentrate MeOH. Dilute with water and extract with EtOAc (3x). Dry over Na₂SO₄

and concentrate.

Final Purification: The product may be pure enough for use; otherwise, a short silica plug

filtration is recommended.

Key Process Data & Troubleshooting
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Issue Observation Root Cause Corrective Action

Low Yield (Step 1)
Mixed isomers by

NMR

Temperature too low

(<60°C)

Ensure reaction runs

at 80°C to favor

thermodynamic 5-iodo

product.

Stalled Reaction (Step

2)

Starting material

remains

Catalyst poisoning /

O₂ leak

Degas solvents

thoroughly (freeze-

pump-thaw preferred).

Add fresh catalyst.

Glaser Product
Bis-acetylene dimer

observed
Oxygen presence

Strictly inert

atmosphere required.

Solubility Precipitate in Step 2
Amine substrate

insolubility

Use DMF as co-

solvent; mild heating

helps.

Safety & Handling
Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Reacts violently with

water. Handle in a fume hood.

Alkynes: Terminal alkynes can be unstable; store cold.

Palladium/Copper: Heavy metals. Dispose of waste in appropriate satellite accumulation

areas.

References
Synthesis of 2-Chloro-5-iodopyridin-4-amine

Source: Collins, I., et al. "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-
carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal
Chemistry, 2012.
Context: Describes the specific iodination of 2-chloropyridin-4-amine using
ICl/KOAc/AcOH
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General Sonogashira Protocols for Aminopyridines

Source: BenchChem Application Notes.
Context: Provides general stoichiometry and c

Patent Reference for Scale-Up

Source: US Patent 9,403,797 B2. "5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile
compounds and their therapeutic use."
Context: Detailed experimental procedure for the 5-iodo intermedi

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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